3,5-dimethyl-2-propylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-2-propylpyrazine: is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.2209 g/mol . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is known for its distinct aroma and is often found in various natural products and synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-propylpyrazine typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines. One common method is the reaction of 2,3-butanedione with propylamine under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes involving the use of metal catalysts such as palladium or platinum. These catalysts help in the hydrogenation and cyclization reactions necessary for the formation of the pyrazine ring .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-dimethyl-2-propylpyrazine can undergo oxidation reactions to form corresponding pyrazine oxides.
Substitution: This compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Major Products Formed:
Oxidation: Pyrazine oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
Chemistry: 3,5-dimethyl-2-propylpyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives .
Biology: In biological research, this compound is studied for its potential role in cell signaling and as a biomarker for certain metabolic processes .
Medicine: this compound has been investigated for its potential therapeutic properties, including its use as an antimicrobial and anti-inflammatory agent .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinct aroma. It is also employed in the production of fragrances and other aromatic products .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-propylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,5-dimethyl-3-propylpyrazine
- 2,3-dimethyl-5-propylpyrazine
- 2,6-dimethyl-3-propylpyrazine
Comparison: 3,5-dimethyl-2-propylpyrazine is unique due to the specific positioning of its methyl and propyl groups on the pyrazine ring. This unique structure imparts distinct chemical and physical properties, such as its specific aroma and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns and biological activities .
Properties
CAS No. |
32350-16-6 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5-dimethyl-2-propylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-5-9-8(3)11-7(2)6-10-9/h6H,4-5H2,1-3H3 |
InChI Key |
UTRAUCDSVCDVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(N=C1C)C |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.